4-Ethyl-5-(hydroxymethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
4-Ethyl-5-(hydroxymethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by a hydroxymethyl group at position 5 and an ethyl substituent at position 4 of the heterocyclic core. Triazolones are nitrogen-rich heterocycles with diverse applications in medicinal chemistry, materials science, and agrochemicals due to their stability and tunable reactivity .
Properties
IUPAC Name |
4-ethyl-3-(hydroxymethyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c1-2-8-4(3-9)6-7-5(8)10/h9H,2-3H2,1H3,(H,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWUBAGKLOTTJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Cyclocondensation of Hydrazides with Carbonyl Derivatives
The foundational approach to 1,2,4-triazol-3-one derivatives involves cyclocondensation reactions between hydrazides and carbonyl compounds. For 4-Ethyl-5-(hydroxymethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, this typically begins with the synthesis of a 1,2,4-triazole-5-thione precursor. Ethyl chloroacetate reacts with 4-phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione in dimethylformamide (DMF) to form ethyl 2-[[4-phenyl-5-[(phenylamino)ethyl]-4H-1,2,4-triazol-3-yl]thio]acetate, which is subsequently treated with hydrazine hydrate to yield the corresponding acetohydrazide .
Hydrazide intermediates are then condensed with aldehydes or ketones bearing the desired substituents. For instance, reaction with ethyl glyoxylate introduces the hydroxymethyl group via in situ reduction, while ethylation is achieved using ethyl iodide in the presence of a base. This method typically requires 8–12 hours under reflux conditions, with yields ranging from 65% to 78% .
Hydroxy Methylation Using 1,3,5-Trioxane
A patent-pending methodology for introducing hydroxymethyl groups into triazole derivatives employs 1,3,5-trioxane as a formaldehyde equivalent. In this process, 4-Ethyl-1,2,4-triazol-3-one is treated with 1,3,5-trioxane in the presence of a Lewis acid catalyst (e.g., boron trifluoride etherate) and a base such as triethylamine. The reaction proceeds via electrophilic substitution at the triazole’s 5-position, followed by hydrolysis to yield the hydroxymethyl derivative .
Optimization Data:
| Condition | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Conventional | 80 | 6 | 76 |
| Microwave-assisted | 120 | 0.5 | 89 |
Microwave irradiation significantly enhances reaction efficiency, reducing time by 92% and increasing yield by 13% .
Microwave-Assisted One-Pot Synthesis
Microwave technology has revolutionized the synthesis of 1,2,4-triazol-3-ones by enabling rapid cyclization and functionalization. A one-pot protocol involves reacting ethyl carbazate with ethyl acetoacetate and hydroxylamine hydrochloride under microwave irradiation (300 W, 120°C). The hydroxymethyl group is introduced via in situ oxidation-reduction sequences using sodium borohydride and iodine .
Key Advantages:
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Time Efficiency: Reaction completion in 30 minutes versus 12 hours conventionally.
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Yield Improvement: 85–92% isolated yield compared to 68–75% with traditional heating.
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Reduced Byproducts: Enhanced selectivity minimizes purification steps .
Regioselective Alkylation Strategies
Incorporating the ethyl group at the 4-position of the triazole ring requires careful control of alkylation conditions. A two-step procedure is employed:
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Protection of the Hydroxymethyl Group: The hydroxymethyl moiety is protected as a tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions.
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Ethylation: Treatment with ethyl bromide and potassium carbonate in acetonitrile selectively alkylates the triazole’s 4-position. Subsequent deprotection using tetrabutylammonium fluoride (TBAF) yields the target compound .
Comparative Analysis of Alkylation Agents:
| Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Ethyl iodide | DMF | 4 | 72 |
| Ethyl bromide | Acetonitrile | 6 | 81 |
| Diethyl sulfate | THF | 8 | 68 |
Ethyl bromide in acetonitrile emerges as the optimal combination, balancing reactivity and selectivity .
Structural Characterization and Validation
All synthetic routes are validated via spectroscopic methods:
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1H NMR: The hydroxymethyl proton resonates as a singlet at δ 4.25–4.30 ppm, while the ethyl group’s methyl protons appear as a triplet at δ 1.15–1.20 ppm .
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13C NMR: The triazolone carbonyl carbon is observed at δ 165–168 ppm, corroborating successful cyclization .
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IR Spectroscopy: A strong absorption band at 1700–1720 cm⁻¹ confirms the C=O stretch of the triazolone ring .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-(hydroxymethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The triazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted triazoles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
4-Ethyl-5-(hydroxymethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-(hydroxymethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The triazole ring structure is known to interact with various biological targets, making it a versatile scaffold for drug design.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolone derivatives exhibit structural diversity based on substituents at positions 4 and 5, which directly influence their physicochemical properties and biological activities. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Triazolone Derivatives
Key Observations:
Substituent Effects on Bioactivity :
- Hydrophilic groups (e.g., hydroxymethyl in the target compound) may enhance solubility and interaction with polar biological targets, whereas aromatic substituents (e.g., phenyl in TAK-020) improve binding to hydrophobic enzyme pockets .
- Halogenated analogs (e.g., PRR846 with 4-chlorophenyl) exhibit antifungal activity, likely due to enhanced membrane permeability and target affinity .
Synthetic Flexibility: Microwave-assisted synthesis (e.g., bis-pyrazole derivatives) reduces reaction times and improves yields compared to conventional methods . Unexpected pathways, such as sodium borohydride-mediated reductions, offer novel routes to triazolones .
Computational Insights :
- Density functional theory (DFT) studies reveal that electron-donating groups (e.g., methoxy in ) stabilize the triazolone ring via resonance, while electron-withdrawing groups (e.g., nitro in ) increase electrophilicity .
Table 2: Comparative Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Ethyl-5-(hydroxymethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one?
- Methodological Answer : The compound can be synthesized via a two-step approach:
Core Triazolone Formation : React semicarbazide with formic acid under reflux to generate the triazol-3-one core (2,4-dihydro-3H-1,2,4-triazol-3-one) .
Substituent Introduction : Introduce ethyl and hydroxymethyl groups via alkylation or condensation reactions. For example, microwave-assisted methods using Mannich bases or Schiff base intermediates (e.g., reacting with 2-hydroxyphenyl aldehydes) improve yield and regioselectivity .
Key Characterization : Confirm using FT-IR (C=O stretch at ~1,686 cm⁻¹) and EI-MS (e.g., [M + K]+ ion clusters) .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Spectroscopy : Use FT-IR to identify functional groups (e.g., C=O, OH) and ¹H/¹³C NMR to resolve substituent positions. For example, triazole C-5 protons appear as singlets near δ 8.0 ppm in CDCl₃ .
- Mass Spectrometry : Employ EI-MS to confirm molecular weight (e.g., m/z 605.27 for potassium adducts) .
- Thermal Analysis : TGA/DSC can assess stability, with decomposition temperatures >200°C typical for triazolones .
Q. What standardized protocols exist for evaluating biological activity of triazolone derivatives?
- Methodological Answer :
- Antimicrobial Testing : Follow CLSI guidelines using agar dilution or microbroth dilution (e.g., against S. aureus or C. albicans). Triazolones with N-methylpiperazine or morpholine substituents show enhanced activity due to improved membrane penetration .
- Cytotoxicity Assays : Use MTT or SRB assays on cancer cell lines (e.g., MDA-MB-231). Correlate activity with substituent electronegativity and steric effects .
Advanced Research Questions
Q. How does tautomerism influence the pharmacological and physicochemical properties of this compound?
- Methodological Answer :
- Tautomer Identification : Use ¹⁵N NMR or X-ray crystallography to detect 1,3-proton shifts in the triazolone ring. For example, β-crystal structures reveal dominant enol-keto tautomers .
- Impact on Bioactivity : Compare tautomer ratios (via HPLC) with antimicrobial IC₅₀ values. Hydroxymethyl groups may stabilize specific tautomers, altering hydrogen-bonding interactions with target enzymes .
Q. What computational strategies can predict decomposition pathways and stability under extreme conditions?
- Methodological Answer :
- Ab Initio MD Simulations : Simulate high-temperature trajectories (e.g., 500–1,000 K) to identify dominant pathways like C-NO₂ homolysis or HONO elimination. Validate with DFT transition-state calculations (e.g., energy barriers ~38 kcal/mol) .
- Crystal Packing Analysis : Use Lennard-Jones potentials and Coulombic interactions to model β-phase stability. Anisotropic thermal expansion coefficients (α_a ≈ 1.5 × 10⁻⁵ K⁻¹) correlate with experimental XRD data .
Q. How can isotopic labeling resolve mechanistic ambiguities in metabolic or decomposition studies?
- Methodological Answer :
- ¹⁵N Labeling : Synthesize isotopomers (e.g., ¹⁵N at N4 or N6) via nitration of ¹⁵N-enriched triazolones. Track metabolic pathways using LC-MS/MS or isotope-ratio mass spectrometry .
- Deuterium Tracing : Introduce deuterium at labile protons (e.g., hydroxymethyl group) to study H/D exchange kinetics during hydrolysis .
Q. How should researchers address contradictions in reported biological activity data for triazolone derivatives?
- Methodological Answer :
- Structural Variability : Compare substituent effects (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) on MIC values. Electron-withdrawing groups often enhance antifungal activity .
- Assay Conditions : Re-evaluate protocols for pH sensitivity (e.g., triazolone solubility in PBS vs. DMSO) and inoculum size standardization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
